![molecular formula C22H29AsSi B14515193 Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane CAS No. 63451-89-8](/img/structure/B14515193.png)
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane is a chemical compound that features a unique combination of organic and inorganic elements It contains arsenic, silicon, and carbon atoms, making it an interesting subject for various scientific studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane typically involves the reaction of 4-methylphenyl derivatives with triethylsilylacetylene in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Toluene or dichloromethane
Catalyst: Palladium-based catalysts
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle arsenic-containing compounds.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.
Substitution: The triethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents or nucleophiles
Major Products
Oxidation: Arsenic oxides
Reduction: Lower oxidation state arsenic compounds
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in materials science for developing new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane involves its interaction with molecular targets through its arsenic and silicon atoms. The compound can form bonds with various substrates, facilitating reactions such as catalysis and synthesis. The pathways involved include:
Catalytic Pathways: Involving palladium or other metal catalysts
Substitution Pathways: Where the triethylsilyl group is replaced by other functional groups
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-methylphenyl)arsane
- Bis(4-methylphenyl)[(trimethylsilyl)ethynyl]arsane
- Bis(4-methylphenyl)[(triisopropylsilyl)ethynyl]arsane
Uniqueness
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane is unique due to its specific combination of triethylsilyl and ethynyl groups attached to the arsenic atom. This structure imparts distinct chemical properties, making it valuable for specialized applications in synthesis and materials science.
Propiedades
Número CAS |
63451-89-8 |
|---|---|
Fórmula molecular |
C22H29AsSi |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
bis(4-methylphenyl)-(2-triethylsilylethynyl)arsane |
InChI |
InChI=1S/C22H29AsSi/c1-6-24(7-2,8-3)18-17-23(21-13-9-19(4)10-14-21)22-15-11-20(5)12-16-22/h9-16H,6-8H2,1-5H3 |
Clave InChI |
DKKLZCTZEHWMQD-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C#C[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


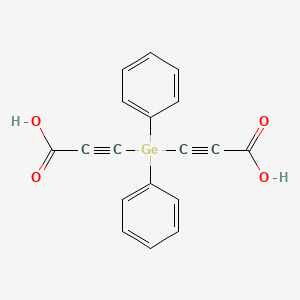
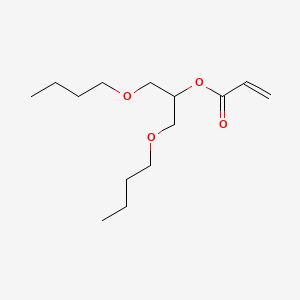

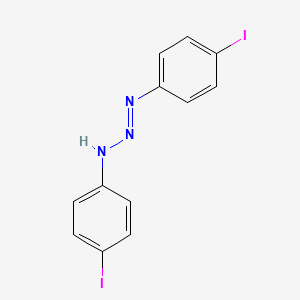
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
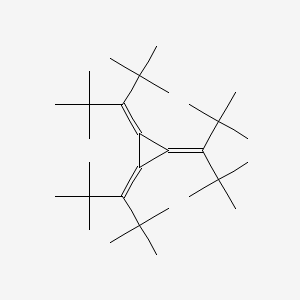

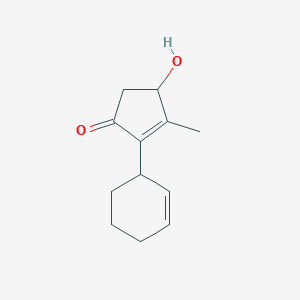
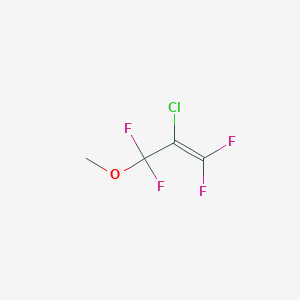
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
